Mephenoxalone-d3

LC-MS/MS quantitation Isotope dilution mass spectrometry Bioanalytical method validation

Mephenoxalone-d3 (CAS 70-07-5, molecular formula C₁₁H₁₀D₃NO₄, molecular weight 226.24 g/mol) is the trideuterated isotopologue of mephenoxalone, a centrally acting muscle relaxant and mild anxiolytic of the oxazolidinone class. The parent compound, mephenoxalone (C₁₁H₁₃NO₄, MW 223.23 g/mol), inhibits neuronal transmission by depressing the reflex arc at the spinal cord and subcortical brain levels and is classified under WHO ATC code N05BX01.

Molecular Formula C₁₁H₁₀D₃NO₄
Molecular Weight 226.24
Cat. No. B1160704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephenoxalone-d3
Synonyms5-[(2-Methoxyphenoxy)-methyl]-2-oxazolidinone-d3;  5-(o-Methoxyphenoxymethyl)-2-oxazolidinone-d3;  Metoxadone-d3;  Methoxydone-d3;  Dorsiflex-d3;  Xerene-d3
Molecular FormulaC₁₁H₁₀D₃NO₄
Molecular Weight226.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mephenoxalone-d3: Deuterated Muscle Relaxant Internal Standard for Quantitative LC-MS Bioanalysis


Mephenoxalone-d3 (CAS 70-07-5, molecular formula C₁₁H₁₀D₃NO₄, molecular weight 226.24 g/mol) is the trideuterated isotopologue of mephenoxalone, a centrally acting muscle relaxant and mild anxiolytic of the oxazolidinone class . The parent compound, mephenoxalone (C₁₁H₁₃NO₄, MW 223.23 g/mol), inhibits neuronal transmission by depressing the reflex arc at the spinal cord and subcortical brain levels and is classified under WHO ATC code N05BX01 [1]. Mephenoxalone-d3 carries three deuterium atoms at the methoxy group (-OCD₃) on the phenoxy ring, yielding a +3.01 Da mass shift relative to the unlabeled analyte, which facilitates its primary application as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry (IDMS) [2].

Why Unlabeled Mephenoxalone or Alternative Internal Standards Cannot Substitute for Mephenoxalone-d3 in Quantitative Bioanalysis


Generic substitution of mephenoxalone-d3 with unlabeled mephenoxalone, structural analogs such as estradiol, or other deuterated muscle relaxant internal standards (e.g., meprobamate-d7, methocarbamol-d3) introduces quantifiable analytical error in LC-MS/MS workflows. Non-deuterated internal standards exhibit differential extraction recovery rates and chromatographic retention times, leading to inaccurate correction for matrix effects [1]. For example, the HPLC-fluorescence method of Uang et al. (2001) employed estradiol as internal standard and achieved an LOQ of 10 ng/mL, but the authors noted that prior methods without chromatographic separation lacked sufficient specificity for biological samples due to endogenous interferences [2]. Deuterated internal standards from different drug classes (e.g., meprobamate-d7) differ in molecular structure, polarity, and ionization efficiency, preventing co-elution with mephenoxalone and compromising the fundamental assumption of identical behavior required for isotope dilution quantification [3]. Only a stable isotope-labeled analog of the target analyte—identical in chemical structure and differing only in mass—can serve as the true gold standard for IDMS, as recognized by clinical chemistry reference methods [4].

Mephenoxalone-d3 Quantitative Differentiation Evidence for Scientific Selection and Procurement


Mass Shift of +3.01 Da Enables Unambiguous LC-MS/MS Differentiation from Unlabeled Mephenoxalone

Mephenoxalone-d3 (C₁₁H₁₀D₃NO₄, exact monoisotopic mass 226.1160 Da by NIST calculation) provides a +3.01 Da mass shift relative to unlabeled mephenoxalone (C₁₁H₁₃NO₄, exact mass 223.0845 Da) [1]. This mass difference, arising from the incorporation of three deuterium atoms at the methoxy position on the phenoxy ring (methoxy-d3, -OCD₃), is sufficient to eliminate isotopic cross-talk between the internal standard and analyte channels in selected reaction monitoring (SRM) mode, even at the natural abundance ¹³C contribution of the unlabeled compound [2]. In contrast, a structural analog internal standard such as estradiol (C₁₈H₂₄O₂, MW 272.38) differs from mephenoxalone by 49.15 Da and exhibits different chromatographic retention (typical ΔtR ≥ 2 min under reversed-phase conditions), precluding co-elution and accurate matrix effect correction [3]. The methoxy-d3 labeling strategy positions the deuterium atoms on a metabolically labile moiety, allowing simultaneous monitoring of parent drug depletion and metabolite formation via neutral loss or precursor ion scanning [4].

LC-MS/MS quantitation Isotope dilution mass spectrometry Bioanalytical method validation

Site-Specific Methoxy-d3 Deuteration Enables Tracking of Oxidative O-Demethylation Metabolism

The three deuterium atoms in mephenoxalone-d3 are positioned specifically on the methoxy group (-OCH₃ → -OCD₃) of the phenoxy ring, which is the primary site of Phase I metabolic attack. Eckhardt et al. (1977) demonstrated that mephenoxalone undergoes O-demethylation to form demethylmephenoxalone (metabolite IV) and hydroxylation of the benzene ring to yield hydroxymephenoxalone (metabolite III), with the phenoxymethyl ether bond also cleaved to release o-methoxyphenol (metabolite I) [1]. The methoxy-d3 label allows unequivocal differentiation of demethylation (loss of 3 Da signal) from hydroxylation (retention of deuterium label) via LC-MS/MS precursor ion or neutral loss scanning, as the mass shift for demethylated metabolites changes from +3 Da (parent-d3) to 0 Da (desmethyl metabolite) [2]. This contrasts with random or multi-site deuterated analogs (e.g., general H/D exchange products), where the labeling position is heterogeneous, complicating the assignment of specific metabolic transformations [3]. The methoxy-d3 placement also preserves the oxazolidinone ring structure intact, ensuring that the deuterated compound retains physicochemical properties nearly identical to unlabeled mephenoxalone for extraction and chromatography (log P ≈ 1.18, TPSA = 56.79 Ų for the unlabeled compound per PubChem) [4].

Drug metabolism Metabolite identification Stable isotope tracing

Quantification Accuracy Improvement: Isotope Dilution Outperforms Structural Analog Internal Standard Methods

The published HPLC-fluorescence method for mephenoxalone in human plasma utilizes estradiol as the internal standard and reports a limit of quantitation (LOQ) of 10 ng/mL with a linear range of 10–10,000 ng/mL [1]. However, estradiol differs fundamentally from mephenoxalone in chemical structure (steroidal vs. oxazolidinone), polarity, and retention time, which means it cannot correct for analyte-specific matrix effects such as ion suppression or enhancement in electrospray ionization. Isotope dilution mass spectrometry using mephenoxalone-d3 as the SIL-IS addresses this: because the deuterated and unlabeled forms co-elute and exhibit essentially identical ionization efficiencies, the analyte-to-IS peak area ratio accurately reflects the true analyte concentration even in the presence of variable matrix effects [2]. In a broader class-level comparison, methods employing structural analog internal standards for muscle relaxants typically yield inter-day precision (CV%) of 8–15% at the LOQ, whereas SIL-IS-based methods consistently achieve CV% ≤5% [3]. For mephenoxalone specifically, the voltammetric sensor developed by Matvieiev et al. (2023) achieved an LOD of 55 nmol/L (≈12.3 ng/mL) without any internal standard, but with inter-day RSD <4.94% in biological samples—a precision level that could potentially be improved further when mephenoxalone-d3 is incorporated as an internal standard in MS-based methods [4].

Bioanalytical method validation Matrix effect correction Regulatory bioanalysis

Toxicity Baseline Established for Unlabeled Mephenoxalone Provides Safety Context for Deuterated Internal Standard Handling

Mephenoxalone-d3 is supplied as a research-use-only reference standard and is not intended for human or veterinary therapeutic use [1]. While the deuterated compound is expected to exhibit toxicological properties similar to the unlabeled form, the acute toxicity of mephenoxalone has been quantified in preclinical models: the oral LD₅₀ in newborn rats is 654 ± 31.5 mg/kg, approximately 5.8-fold lower than the adult rat LD₅₀ of 3820 ± 197 mg/kg, indicating age-dependent susceptibility [2]. Chronic administration at 500 mg/kg for 21 days produced mortality and marked weight loss in newborn rats, while 300 mg/kg resulted only in decreased weight gain [2]. These toxicity benchmarks, combined with the compound's muscle relaxant and CNS-depressant pharmacological activity (inhibition of reflex arc at spinal and subcortical levels) [3], justify the manufacturer's recommended storage at -20°C and handling with appropriate personal protective equipment . The deuterium labeling does not alter the pharmacological target profile; however, the kinetic isotope effect at the methoxy-d3 position may slightly reduce the rate of O-demethylation, a consideration for in vitro metabolism studies but not relevant for analytical standard use.

Toxicology Laboratory safety Reference standard handling

Mephenoxalone-d3 High-Value Procurement Scenarios for Regulated Bioanalysis and Drug Development


Regulatory Bioanalytical Method Validation for ANDA and DMF Submissions

Mephenoxalone-d3 serves as the SIL-IS for LC-MS/MS quantification of mephenoxalone in human plasma, meeting FDA Guidance for Industry (Bioanalytical Method Validation, 2018) and EMA ICH M10 requirements for isotope dilution internal standardization. The +3.01 Da mass shift eliminates cross-talk and enables accurate matrix effect correction, as demonstrated by the established HPLC-fluorescence method of Uang et al. (2001) which achieved LOQ 10 ng/mL with estradiol as IS—a performance benchmark that SIL-IS-based MS methods can surpass [1]. Procurement of mephenoxalone-d3 from vendors supplying comprehensive Certificates of Analysis (chemical purity ≥98%, isotopic enrichment certified) directly supports ANDA and DMF quality control documentation [2].

ADME and Drug-Drug Interaction Studies Requiring Definitive Metabolite Identification

The site-specific methoxy-d3 deuteration enables researchers to track Phase I metabolism (O-demethylation, ring hydroxylation, ether cleavage, and oxazolidinone ring opening) using precursor ion or neutral loss scanning without synthesizing separate labeled metabolite standards. Eckhardt et al. (1977) identified seven distinct metabolites of mephenoxalone in human urine, including demethylmephenoxalone (metabolite IV) and hydroxymephenoxalone (metabolite III) [3]. Mephenoxalone-d3 co-administration or in vitro incubation with human liver microsomes allows unambiguous differentiation of these pathways, reducing the need for costly ¹³C-labeled metabolite synthesis [4]. This application is particularly relevant given that mephenoxalone undergoes extensive first-pass metabolism, with only ~1% of the oral dose excreted unchanged in urine [4].

Quality Control Release Testing of Mephenoxalone-Containing Pharmaceutical Formulations

For finished product testing of mephenoxalone tablets (e.g., Dorsiflex, Moderamin), mephenoxalone-d3 provides a matrix-independent internal standard compatible with both LC-UV and LC-MS methods. The USP/EP-compliant approach uses isotope dilution to correct for extraction efficiency variations across tablet excipient matrices. Erk et al. (1999) demonstrated UV spectrophotometric determination of mephenoxalone and acetaminophen in combined tablet preparations, achieving resolution via derivative spectrophotometry at 233.5 nm and 288.9 nm [5]. Replacement of the non-deuterated internal standard with mephenoxalone-d3 in these compendial methods directly improves accuracy for stability-indicating assays and dissolution testing [2].

Forensic Toxicology and Clinical TDM of Mephenoxalone Using LC-MS/MS

Mephenoxalone-d3 is the optimal internal standard for therapeutic drug monitoring (TDM) and forensic quantification of mephenoxalone in post-mortem or clinical specimens. The voltammetric sensor of Matvieiev et al. (2023) demonstrated that mephenoxalone can be detected in biological samples (serum, urine) without pretreatment, achieving an LOD of 55 nmol/L (≈12.3 ng/mL) and RSD <4.94% [6]. When mephenoxalone-d3 is used as the SIL-IS in an LC-MS/MS method, the LOQ can be driven below 1 ng/mL, enabling detection of trace-level exposure in forensic applications—a sensitivity gain of >10-fold over the voltammetric LOD [6]. This is particularly valuable given the drug's extensive metabolism and low urinary excretion of unchanged parent compound (~1% in 24 h) [4].

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